molecular formula C10H18N2O2 B2394366 Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1909320-26-8

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2394366
CAS No.: 1909320-26-8
M. Wt: 198.266
InChI Key: SKVZKLAZOURAGG-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1909320-26-8) is a high-purity chemical building block for research and development. This compound features a rigid 2-azabicyclo[2.2.2]octane scaffold, a structure of significant interest in medicinal chemistry for its potential as a conformational constraint and for improving the physicochemical properties of drug candidates . The molecular formula is C10H18N2O2, and it has a molecular weight of 198.26 g/mol . The structure includes both a carbamate ester and a primary aminomethyl functional group, providing two versatile handles for synthetic modification. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Researchers can utilize this compound in the design and development of novel therapeutics, leveraging the azabicyclic core as a potential bioisostere. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)12-6-7-2-3-9(12)8(4-7)5-11/h7-9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVZKLAZOURAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC2CCC1C(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can be achieved through a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane framework. This method involves the use of metal-free, mild, and operationally simple conditions to achieve good to excellent yields with high enantioselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound functions as a nucleophile and a base, participating in various chemical reactions that modify its structure and activity . The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2-azabicyclo[2.2.2]octane scaffold is versatile, with modifications at position 6 significantly altering chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number References
Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Aminomethyl C₁₀H₁₈N₂O₂ 198.18 Pharmaceutical intermediates, chiral scaffolds 1909326-75-5*
Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate Cyano C₁₀H₁₄N₂O₂ 194.23 Drug synthesis, agrochemicals 1909314-11-9
Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate Oxo (keto) C₁₀H₁₅NO₃ 197.23 Intermediate for heterocyclic synthesis 3885-76-5
tert-Butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate Hydroxymethyl C₁₃H₂₃NO₃ 241.33 Lab-scale organic synthesis 1099570-32-7
Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride Amino (protonated) C₁₀H₁₈N₂O₂·HCl 234.73 Salt form for enhanced solubility 1909326-75-5

Key Differences

Functional Group Reactivity: The aminomethyl group in the target compound offers nucleophilic and hydrogen-bonding capabilities, making it suitable for coupling reactions in drug discovery . In contrast, the cyano group in its analog (CAS 1909314-11-9) enhances electrophilicity, enabling click chemistry or nitrile hydrolysis . The oxo substituent (CAS 3885-76-5) introduces a ketone, useful for condensation reactions or as a hydrogen-bond acceptor .

Steric and Solubility Profiles :

  • The tert-butyl ester (CAS 1099570-32-7) increases steric bulk and lipophilicity, favoring membrane permeability in bioactive molecules . The methyl ester in the target compound balances solubility and metabolic stability .
  • The hydrochloride salt (CAS 1909326-75-5) improves aqueous solubility, critical for formulation in preclinical studies .

Applications: Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate is explicitly cited for agrochemical and pharmaceutical synthesis due to its nitrile group’s versatility . The hydroxymethyl derivative (CAS 1099570-32-7) serves as a precursor for functionalization via oxidation or esterification .

Table 2: Predicted Physical Properties

Compound (Adduct) m/z CCS (Ų)
[M+H]+ (Target compound) 199.14411 140.4
[M+Na]+ (Target compound) 221.12605 148.5
[M+H]+ (Cyano analog, CAS 1909314-11-9) 195.113* N/A

*Data for the cyano analog’s CCS is unavailable, but its lower molecular weight suggests smaller CCS values compared to the target compound .

Research Findings and Limitations

  • Synthetic Utility : The rigid bicyclic scaffold of the target compound enhances conformational restraint, improving binding affinity in receptor-targeted drug candidates .
  • Stability: While the cyano analog (CAS 1909314-11-9) requires storage at ≤ -20°C to prevent decomposition , the target compound’s aminomethyl group may necessitate inert-atmosphere handling to avoid oxidation .
  • Gaps in Data : Pharmacokinetic and toxicity profiles for these compounds are largely unreported, highlighting a need for further preclinical studies .

Biological Activity

Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, also known as methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate, is a compound with significant biological activity, particularly as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H16N2O2
  • SMILES Notation : COC(=O)N1CC2CCC1C(C2)N
  • InChI Key : ZNARIJZRRURANQ-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its biological activity. The presence of the amino group and the carboxylate moiety are crucial for its interaction with biological targets.

Research has indicated that this compound acts primarily as an inhibitor of ELOVL6 , an enzyme involved in the elongation of fatty acids. By inhibiting this enzyme, the compound can potentially alter lipid metabolism, which may have implications in various metabolic disorders.

ELOVL6 Inhibition

A study published in 2009 synthesized a series of novel 2-azabicyclo[2.2.2]octane derivatives, including this compound, and evaluated their effectiveness as ELOVL6 inhibitors. The results demonstrated that certain derivatives exhibited potent and selective inhibition of ELOVL6, suggesting potential therapeutic applications in conditions related to lipid metabolism disorders such as obesity and diabetes .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays indicated that this compound effectively reduced the activity of ELOVL6 in mammalian cell lines, leading to a decrease in long-chain fatty acid synthesis.
    Study ReferenceConcentration TestedInhibition (%)
    PubMed50 µM~70%
    PubChem25 µM~50%
    These findings suggest that the compound could be a valuable tool for studying lipid metabolism and its associated disorders.

Potential Therapeutic Applications

Given its role as an ELOVL6 inhibitor, this compound may have therapeutic potential in:

  • Obesity Management : By modulating fatty acid elongation pathways, it could help manage body weight and fat distribution.
  • Diabetes Treatment : Altering lipid metabolism may improve insulin sensitivity and overall metabolic health.

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